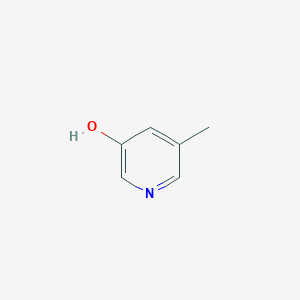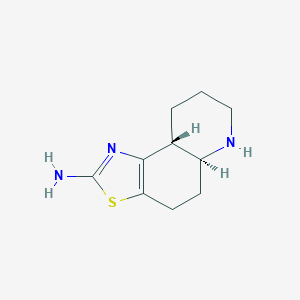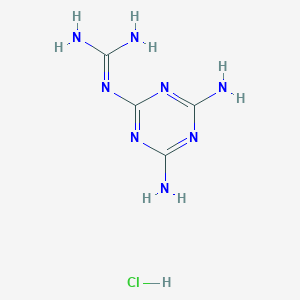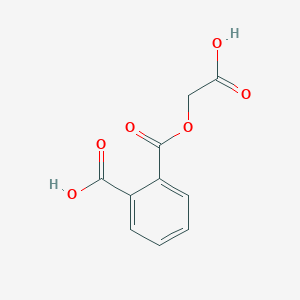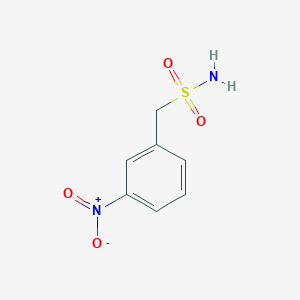
1-(3-硝基苯基)甲磺酰胺
描述
1-(3-Nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.21 g/mol . It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is primarily used in research settings and has various applications in chemistry and biology.
科学研究应用
1-(3-Nitrophenyl)methanesulfonamide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a precursor for drug development.
Industry: Although not widely used in industrial applications, it is employed in the development of specialty chemicals and materials
作用机制
Target of Action
1-(3-Nitrophenyl)methanesulfonamide is a synthetic intermediate . It has been used to synthesize disubstituted pyridine derivatives, which act as inhibitors of the protein cyclin-dependent kinase (CDK) . CDKs are a family of protein kinases that have been implicated in regulating the cell cycle, transcription, and neuronal function .
Mode of Action
Based on its use in synthesizing cdk inhibitors, it can be inferred that it may interact with cdks and inhibit their activity . This inhibition could lead to changes in cell cycle progression, transcriptional regulation, and neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Nitrophenyl)methanesulfonamide are likely related to its role as a CDK inhibitor . CDKs are involved in several pathways, including the cell cycle, transcription, and neuronal signaling . By inhibiting CDKs, 1-(3-Nitrophenyl)methanesulfonamide could potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 1-(3-Nitrophenyl)methanesulfonamide’s action would likely be related to its role as a CDK inhibitor . Inhibition of CDKs can lead to cell cycle arrest, changes in transcription, and alterations in neuronal signaling . .
生化分析
Biochemical Properties
1-(3-Nitrophenyl)methanesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of cyclin-dependent kinase (CDK), a protein that regulates the cell cycle . The compound interacts with the active site of CDK, preventing its activity and thereby influencing cell cycle progression. Additionally, 1-(3-Nitrophenyl)methanesulfonamide has been used in proteomics research to study protein interactions and functions .
Cellular Effects
1-(3-Nitrophenyl)methanesulfonamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK, the compound can induce cell cycle arrest, leading to changes in gene expression and metabolic activity . This inhibition can result in altered cellular functions, including reduced cell proliferation and increased apoptosis in certain cell types.
Molecular Mechanism
The molecular mechanism of 1-(3-Nitrophenyl)methanesulfonamide involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of CDK, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and changes in gene expression. Additionally, 1-(3-Nitrophenyl)methanesulfonamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Nitrophenyl)methanesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(3-Nitrophenyl)methanesulfonamide is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects may vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 1-(3-Nitrophenyl)methanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. It is important to carefully determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
1-(3-Nitrophenyl)methanesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 1-(3-Nitrophenyl)methanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may interact with intracellular proteins and accumulate in specific cellular compartments. The distribution of 1-(3-Nitrophenyl)methanesulfonamide can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-(3-Nitrophenyl)methanesulfonamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, it may localize to the nucleus to interact with nuclear proteins and influence gene expression. The subcellular localization of 1-(3-Nitrophenyl)methanesulfonamide is crucial for its biological function and overall cellular effects.
准备方法
The synthesis of 1-(3-Nitrophenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzyl chloride with methanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.
化学反应分析
1-(3-Nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles depending on the desired substitution .
相似化合物的比较
1-(3-Nitrophenyl)methanesulfonamide can be compared with other nitro-substituted sulfonamides and methanesulfonamides. Similar compounds include:
3-Nitrobenzenesulfonamide: Lacks the methylene bridge present in 1-(3-Nitrophenyl)methanesulfonamide, leading to different reactivity and applications.
4-Nitrophenylmethanesulfonamide: The nitro group is positioned differently on the phenyl ring, which can affect its chemical properties and biological activity.
2-Nitrophenylmethanesulfonamide:
The uniqueness of 1-(3-Nitrophenyl)methanesulfonamide lies in its specific structural arrangement, which imparts unique reactivity and interaction profiles compared to its isomers and related compounds.
属性
IUPAC Name |
(3-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBITZYPLDRBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110654-66-5 | |
| Record name | (3-nitrophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



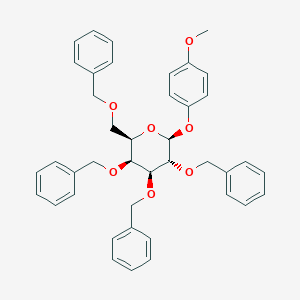
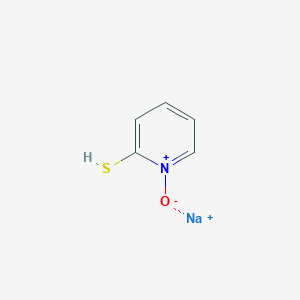

![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)
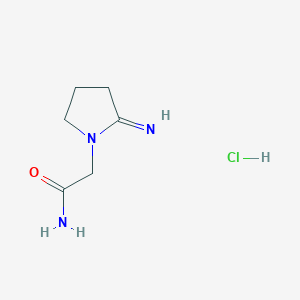
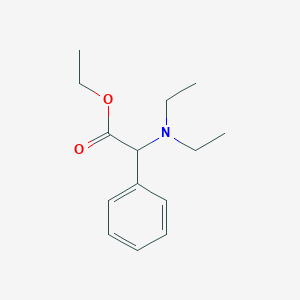
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
